tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C12H19N3O3 It is a heterocyclic compound that contains a pyrazino[1,2-a]pyrazine core structure
Preparation Methods
The synthesis of tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazino[1,2-a]pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 9-oxohexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate: This compound has a similar core structure but differs in the oxidation state and functional groups.
tert-Butyl 6,7-dioxooctahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate: This compound contains additional oxo groups, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of research and industrial applications.
Properties
Molecular Formula |
C12H21N3O3 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-14)6-13-7-10(15)16/h9,13H,4-8H2,1-3H3 |
InChI Key |
XEXXRIOUERTWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNCC2=O |
Origin of Product |
United States |
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